molecular formula C18H13F3N2O4 B3514330 2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B3514330
M. Wt: 378.3 g/mol
InChI Key: DOJPGFIEQVQYTN-UHFFFAOYSA-N
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Description

2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes an isoindole core, a trifluoromethoxyphenyl group, and a carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an appropriate isoindole derivative with a trifluoromethoxy-substituted aniline under acidic conditions. The reaction is often carried out in a solvent such as methanol or ethanol, with a catalyst like methanesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and trifluoromethoxy-substituted aromatic compounds. Examples include:

Uniqueness

What sets 2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

IUPAC Name

2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4/c1-2-23-16(25)13-8-3-10(9-14(13)17(23)26)15(24)22-11-4-6-12(7-5-11)27-18(19,20)21/h3-9H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJPGFIEQVQYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
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2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
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2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
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2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
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2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 6
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2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

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